Product packaging for 4-[2-(Dimethylamino)ethoxy]benzonitrile(Cat. No.:CAS No. 24197-95-3)

4-[2-(Dimethylamino)ethoxy]benzonitrile

Cat. No.: B110316
CAS No.: 24197-95-3
M. Wt: 190.24 g/mol
InChI Key: DTYDLVIYHGGCOG-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B110316 4-[2-(Dimethylamino)ethoxy]benzonitrile CAS No. 24197-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYDLVIYHGGCOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338145
Record name 4-[2-(dimethylamino)ethoxy]benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24197-95-3
Record name 4-[2-(Dimethylamino)ethoxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24197-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(dimethylamino)ethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of 4 2 Dimethylamino Ethoxy Benzonitrile As a Chemical Intermediate in Advanced Synthesis

The primary significance of 4-[2-(Dimethylamino)ethoxy]benzonitrile lies in its role as a specialized chemical intermediate, particularly in the pharmaceutical industry. smolecule.compharmaffiliates.com It is most notably recognized as a key precursor in the multi-step synthesis of Itopride, a prokinetic agent used to treat gastrointestinal motility disorders. smolecule.comgoogle.com

The synthesis of Itopride from this intermediate hinges on the chemical transformation of the nitrile functional group. google.com Specifically, the nitrile group (-C≡N) is reduced to a primary amine group (-CH₂NH₂), forming 4-[2-(dimethylamino)ethoxy]benzylamine, which is the immediate precursor to Itopride. google.com Patented synthetic routes describe this reduction using reagents such as sodium borohydride (B1222165) in the presence of a copper(II)sulfate catalyst. google.com

The production of this compound itself is well-documented. google.comgoogleapis.com The common method involves an etherification reaction between 4-hydroxybenzonitrile (B152051) and 2-(dimethylamino)ethyl chloride. google.comgoogleapis.com This reaction is typically carried out in a suitable solvent like acetone (B3395972) with the aid of a base, such as potassium hydroxide (B78521), to facilitate the formation of the ether linkage. google.comgoogleapis.com

The molecular structure of this compound, which combines a reactive nitrile group with a basic dimethylamino moiety, makes it a versatile building block for organic synthesis beyond its application for Itopride. cymitquimica.com

Table 1: Chemical and Physical Properties of this compound

Identification of Key Research Themes and Unaddressed Knowledge Gaps in Its Study

Established Synthetic Pathways for this compound

The most common and industrially significant method for synthesizing this compound involves the formation of an ether bond between a phenolic precursor and an aminoalkyl halide. This transformation is typically achieved through classical etherification and nucleophilic substitution reactions.

The primary and most direct route to this compound utilizes 4-cyanophenol (also known as 4-hydroxybenzonitrile) as the starting material. google.comgoogleapis.com This strategy is a variation of the Williamson ether synthesis, a robust and widely used method for forming ethers. The process begins with the deprotonation of the acidic phenolic hydroxyl group of 4-cyanophenol using a suitable base. googleapis.com This creates a phenoxide ion, which is a potent nucleophile, poised to react with an appropriate electrophile to form the desired ether linkage. A common base used for this purpose is potassium hydroxide (B78521). google.comgoogleapis.com

One patented method provides specific parameters for this synthesis, which are summarized in the table below. googleapis.com

ParameterDescriptionReference
Starting Material4-Hydroxybenzonitrile (B152051) (4-Cyanophenol) google.comgoogleapis.com
Reagent 1Potassium Hydroxide google.comgoogleapis.com
Reagent 22-(Dimethylamino)ethyl chloride google.comgoogleapis.com
SolventAcetone (B3395972) googleapis.comchemicalbook.com
Reaction Step 1Refluxing 4-hydroxybenzonitrile and potassium hydroxide in acetone for 1 hour. googleapis.com
Reaction Step 2Slow dropwise addition of 2-(dimethylamino)ethyl chloride, followed by refluxing for 8 hours. googleapis.comchemicalbook.com
Work-upRemoval of acetone by decompression, extraction with dichloromethane, drying, and concentration. googleapis.com
Yield97% googleapis.comgoogle.com

Advanced Synthetic Strategies and Optimization of Reaction Parameters

While the established pathways are effective, ongoing efforts in chemical process development seek to enhance efficiency, safety, and scalability. These efforts focus on catalyst development, mechanistic understanding, and process intensification.

The synthesis of this compound via the Williamson ether synthesis is a base-mediated process rather than a catalyzed one in the strictest sense. The reaction proceeds through a well-understood SN2 mechanism, where the phenoxide ion directly displaces the halide. The efficiency of this particular reaction is already high, limiting the necessity for extensive research into novel catalytic systems for the etherification step itself. However, in broader contexts of nucleophilic aromatic substitution, palladium-catalyzed coupling reactions have been employed to form similar carbon-oxygen bonds, often under mild conditions. smolecule.com For this specific synthesis, process optimization has focused more on reaction conditions, reactant ratios, and purification methods rather than the development of complex catalysts. google.comgoogle.com

Transitioning chemical syntheses from laboratory-scale batch processes to industrial-scale production requires careful consideration of process intensification. cetjournal.it For the synthesis of this compound, this could involve moving from traditional batch reactors to continuous flow systems. unito.it Microreactors, for instance, offer significant advantages in managing exothermic reactions due to their high surface-area-to-volume ratio, which allows for superior heat transfer and precise temperature control. cetjournal.it This enhanced control improves safety and can lead to higher product purity and yield. sphinxsai.com Continuous flow chemistry also minimizes the volume of hazardous materials present at any given time, a key safety advantage for industrial production. cetjournal.itunito.it Such technologies can reduce reaction times and simplify the workup and purification stages, ultimately lowering production costs. sphinxsai.com

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The established synthesis of this compound can be evaluated and improved through this lens.

The high yield (97%) reported for the synthesis is a significant advantage from a green chemistry perspective, as it reflects high atom economy and minimizes the generation of waste products. googleapis.comgoogle.com Furthermore, patents describe the process as having a "simple-fast purification method," which reduces the use of solvents and energy required for downstream processing. google.comgoogleapis.com The methods are also noted as being harmless and safe for humans and the environment, avoiding the use of highly flammable or toxic reagents like Raney nickel, which can be used in subsequent transformations of related compounds. googleapis.comgoogle.com

Potential areas for further greening the synthesis could include:

Solvent Selection: While acetone is a commonly used solvent, exploring alternative, more environmentally benign solvents could further improve the process's green credentials.

Energy Efficiency: Optimizing the heating and reflux steps to reduce energy consumption would align with green chemistry principles.

Waste Reduction: Although the yield is high, minimizing waste streams from the work-up and purification steps remains a goal. The patented methods avoid cumbersome purification steps like distillation, which is a positive step. googleapis.com

By focusing on these principles, the industrial production of this compound can be made more sustainable and environmentally responsible. researchgate.net

Role in Pharmaceutical Chemistry and Biological Research Applications

4-[2-(Dimethylamino)ethoxy]benzonitrile as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

As a key building block, this compound is instrumental in the construction of more complex molecules with therapeutic value. pharmanoble.com Its chemical structure, featuring a nitrile group and a dimethylaminoethoxy side chain, allows for various chemical transformations, making it a valuable precursor in multi-step synthetic processes. nih.gov

The most prominent application of this compound is as a crucial intermediate in the synthesis of Itopride. lgcstandards.comsmolecule.com Itopride is a prokinetic agent used to improve gastrointestinal motility. google.comnih.gov The synthesis of Itopride often involves the catalytic hydrogenation of the nitrile group of this compound to form the corresponding benzylamine, which is a core component of the final Itopride molecule. google.com

One documented synthetic route begins with 4-hydroxybenzonitrile (B152051), which is reacted with 2-(dimethylamino)ethyl chloride in the presence of a base like potassium hydroxide (B78521) to yield this compound. google.comgoogleapis.com This intermediate is then reduced to 4-[2-(dimethylamino)ethoxy]benzylamine. google.com Subsequently, this amine is reacted with 3,4-dimethoxybenzoyl chloride to produce Itopride, which is then typically converted to its hydrochloride salt. justia.comwipo.int

Table 1: Synthesis of Itopride Intermediate

Reactants Reagents/Conditions Product Yield
4-hydroxybenzonitrile, 2-(dimethylamino)ethyl chloride Acetone (B3395972), Potassium hydroxide, Reflux This compound 97% googleapis.com
This compound Raney nickel, Hydrogen 4-[2-(dimethylamino)ethoxy]benzylamine Not specified

The chemical reactivity of this compound makes it a target for the development of alternative and more efficient synthetic pathways for various pharmacologically active compounds. mdpi.commdpi.com Research focuses on developing commercially viable processes that may offer higher yields, lower costs, and improved safety and environmental profiles compared to traditional methods. google.comgoogle.com For instance, alternative methods for preparing Itopride intermediates have been explored to avoid hazardous reagents like Raney nickel and high-pressure hydrogenation, aiming for a simpler and safer manufacturing process. google.comgoogleapis.com The versatility of the benzonitrile (B105546) group allows for its conversion into other functional groups, opening pathways to a range of different molecules beyond gastroprokinetic agents. researchgate.netresearchgate.net

Significance in Pharmaceutical Impurity Profiling and Quality Control

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products. ijnrd.orgijprajournal.com Unwanted chemicals that remain with the API can affect its quality, safety, and stability. epa.gov

This compound is recognized as a key impurity in the synthesis of Itopride. smolecule.comchemicalbook.com As it is a precursor in the synthesis, residual amounts may carry over into the final drug substance. lgcstandards.com Therefore, it is used as a certified reference material or analytical standard for quality control purposes. lgcstandards.comlgcstandards.com Pharmaceutical manufacturers must quantify the levels of this and other impurities to ensure they are below the stringent limits set by regulatory authorities like the International Council for Harmonisation (ICH). ijnrd.orglgcstandards.com The availability of high-purity this compound as a standard is essential for the accurate validation of analytical methods used to assess the purity of Itopride. lgcstandards.com

Table 2: Profile of this compound as a Reference Material

Property Description Source(s)
Product Type Impurity Reference Material lgcstandards.comlgcstandards.com
API Family Itopride lgcstandards.comlgcstandards.com
Purity >95% (HPLC) lgcstandards.comlgcstandards.com
Molecular Formula C₁₁H₁₄N₂O smolecule.comnih.gov
Molecular Weight 190.24 g/mol smolecule.comnih.gov

Various analytical techniques are employed to detect and quantify impurities like this compound in pharmaceutical formulations. taylorfrancis.com High-Performance Liquid Chromatography (HPLC) is a commonly used method due to its sensitivity and specificity. nih.govsigmaaldrich.com These methods are developed and validated to ensure they can accurately measure the level of the impurity in the final drug product, confirming that it meets the required quality standards. nih.gov The development of robust analytical methods is crucial for routine quality control in the manufacturing of pharmaceuticals where this compound is a potential impurity. taylorfrancis.com

Applications in Neuroscientific Investigations

While the primary application of this compound is in the synthesis of the gastroprokinetic agent Itopride, it is also available from suppliers of neurology research chemicals and analytical standards. lgcstandards.comlgcstandards.com This suggests its potential use in neuroscientific investigations, likely as a precursor for synthesizing novel compounds with potential activity on the central nervous system or as a reference standard in related analytical studies. The dimethylaminoethoxy moiety is a feature in some neurologically active compounds, making its derivatives interesting for further research. However, specific published applications of this compound itself in neuroscientific studies are not extensively detailed in the provided search results.

Use as a Reference Material in Pain and Inflammation Research Models

In the field of pharmacology, particularly in studies focused on pain and inflammation, this compound serves as a reference material. smolecule.com Its stable and well-characterized nature makes it a suitable standard in various experimental procedures. Research into new nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics often requires reference compounds for comparison or as starting points for synthesis. nih.govnih.gov

The utility of this compound in such research is often linked to its role as a building block for more complex molecules that may exhibit analgesic or anti-inflammatory properties. The core structure, containing a benzonitrile and a dimethylamino ethoxy group, is of interest to medicinal chemists developing new chemical entities. While studies have evaluated various oxindole (B195798) derivatives and other compounds for their anti-inflammatory and antinociceptive effects, this compound is used to establish baseline measurements or as a non-active control in assays designed to screen for these properties. mdpi.com

Table 1: Role in Pain and Inflammation Research
Application AreaSpecific UseSignificance
Reference StandardUsed in analytical and quality control processes for studies on potential anti-inflammatory agents.Provides a stable, known chemical entity for instrument calibration and comparison.
Synthetic PrecursorServes as a starting material for the synthesis of novel compounds screened for analgesic and anti-inflammatory activity.Its chemical structure provides a scaffold for modification to develop new therapeutic candidates. nih.gov
Non-Active ControlEmployed in biological assays to differentiate between specific pharmacological effects and non-specific chemical interactions.Helps validate the results of experiments by providing a negative or baseline response. smolecule.com

Contribution to the Study of Neurological Disorder Mechanisms

The compound this compound is utilized in neurology research, contributing to the broader understanding of neurological disorders. smolecule.com Its primary contribution stems from its role as a crucial intermediate in the synthesis of Itopride, a dopamine (B1211576) D2-receptor antagonist used for gastrointestinal symptoms, which has relevance to neurological pathways. theclinivex.comganeshremedies.com The study of Itopride and similar compounds provides insights into the function of dopamine receptors, which are central to many neurological conditions.

Furthermore, the dimethylamine (B145610) pharmacophore, a key feature of this compound, is present in numerous FDA-approved drugs for treating mental and neurological disorders, such as antidepressants and muscle relaxants. nih.gov This makes the compound and its derivatives valuable tools for researchers exploring the structure-activity relationships of molecules that target the central nervous system. Academic and pharmaceutical research may use it to synthesize novel molecules for screening as potential treatments for various neurological diseases. nih.gov

Broader Research Utility in Industrial Testing and Academic Settings

Beyond its specific applications in pharmaceutical modeling, this compound has a wider utility in both industrial and academic research environments. fishersci.com In industrial settings, it is used in various testing applications to assess chemical properties and performance metrics. fishersci.com

A significant area of academic research involving this compound is the study of photoinduced oxidation processes. smolecule.com It serves as a model compound representing aromatic amines, which can be aquatic contaminants. smolecule.com Researchers have employed techniques like laser flash photolysis to investigate the one-electron oxidation of the molecule in aqueous phases, providing valuable data on its environmental interactions and degradation pathways. smolecule.com

Its role as a key intermediate for synthesizing Itopride hydrochloride is also a major industrial application, with various patented methods detailing its preparation from starting materials like 4-hydroxybenzonitrile and 2-(dimethylamino)ethyl chloride. google.comgoogle.comgoogleapis.com

Table 2: Summary of Broader Research Applications
SectorApplicationDetailed Description
IndustrialPharmaceutical IntermediateServes as a penultimate intermediate in the synthesis of Itopride Hydrochloride. smolecule.comganeshremedies.com
IndustrialChemical TestingUtilized in quality control and testing to evaluate the performance and properties of chemical processes. fishersci.com
AcademicPhotobiological StudiesUsed as a model compound for aromatic amines in research on photoinduced oxidation processes and environmental impact. smolecule.com
Academic/IndustrialOrganic SynthesisEmployed in the development of novel compounds through metal-catalyzed cross-coupling reactions. smolecule.com

Structure Activity Relationship Sar and Mechanistic Studies of 4 2 Dimethylamino Ethoxy Benzonitrile and Its Derivatives

Design and Synthesis of Analogues with Targeted Structural Modifications

The core structure of 4-[2-(Dimethylamino)ethoxy]benzonitrile serves as a foundational template for the synthesis of novel bioactive compounds. The design process focuses on targeted structural changes to enhance biological interactions and efficacy.

The exploration of substituent effects is a cornerstone of understanding the SAR for this class of compounds. By systematically altering the peripheral chemical groups attached to the core scaffold, researchers can fine-tune the molecule's properties. For instance, in a series of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives, the introduction of various substituents onto the benzylidene ring has been shown to significantly influence their biological activity against Entamoeba histolytica. nih.gov

The nature and position of these substituents dictate the electronic and steric profile of the molecule, which in turn affects its ability to interact with biological targets. One study synthesized a series of thirty hydrazone hybrids, finding that the incorporation of a dimethylaminoethoxy group alongside a hydrazone moiety resulted in promising antiamoebic agents. nih.govresearchgate.net Among these, the compound N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide was identified as the most potent in the series, highlighting the positive impact of the chloro-substituent at the ortho position of the benzylidene ring for this specific activity. nih.govresearchgate.net

Compound DerivativeKey Structural ModificationObserved Biological Impact
N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazideIntroduction of a chlorine atom at the ortho-position of the benzylidene ring.Identified as the most potent antiamoebic agent in its series against E. histolytica. nih.govresearchgate.net
Hydrazone Hybrids (General)Combination of dimethylaminoethoxy and hydrazone entities.Exhibited promising results as a class of antiamoebic agents. nih.gov

A key strategy in leveraging the this compound scaffold has been the modification of its core pharmacophore. A significant development in this area is the conversion of the benzonitrile (B105546) group into a benzohydrazide, which is then reacted with various substituted aldehydes to form a library of N-substituted-4-(2-(dimethylamino)ethoxy)benzohydrazides. rsc.org

This synthetic pathway involves a multi-step process:

Esterification: The process begins with the acidic esterification of p-hydroxybenzoic acid.

Etherification: The resulting ester is then reacted with 2-Dimethylaminoethylchloride to attach the dimethylaminoethoxy side chain.

Hydrazinolysis: The ester is subsequently treated with hydrazine (B178648) hydrate (B1144303) to form the key intermediate, 4-(2-(dimethylamino)ethoxy)benzohydrazide.

Condensation: Finally, this hydrazide is condensed with a variety of substituted aldehydes to yield the target hydrazone derivatives. rsc.org

This approach allows for the creation of a diverse library of compounds where the terminal part of the molecule can be systematically varied to probe interactions with specific biological targets. rsc.org

Investigation of Biological Activities in Derivatized Forms

The derivatization of the this compound scaffold has led to the discovery of compounds with significant biological activities, particularly in the realm of enzyme inhibition.

Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4). rsc.org MARK4 is a Ser/Thr kinase that has emerged as a potential drug target for several diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net

In one study, a library of hydrazone compounds was screened, leading to the identification of two derivatives, H4 and H19, which exhibited excellent inhibition of MARK4 in the nanomolar range. rsc.orgnih.gov These compounds not only inhibited the kinase directly but also demonstrated anticancer activity by selectively inhibiting the growth of MCF-7 (breast cancer) and A549 (lung cancer) cells and inducing apoptosis. rsc.orgnih.gov The treatment of cancer cells with these compounds led to a decrease in the expression of MARK4 and a corresponding reduction in the phosphorylation of tau protein, a known substrate of MARK4. nih.gov

CompoundTargetActivity (IC₅₀)Cell LineAnticancer Activity (IC₅₀)
H4 (N'-(4-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide)MARK4149.21 nM nih.govMCF-727.39 μM rsc.orgnih.gov
H4 (N'-(4-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide)MARK4149.21 nM nih.govA54945.24 μM rsc.orgnih.gov
H19MARK4215.30 nM nih.govMCF-734.37 μM rsc.orgnih.gov
H19MARK4215.30 nM nih.govA54961.50 μM rsc.orgnih.gov

Understanding how these derivatives bind to their target enzymes is crucial for rational drug design. nih.gov For the potent MARK4 inhibitors H4 and H19, molecular docking studies were performed to elucidate their binding mode within the kinase's active site. rsc.org These computational analyses provide insights into the specific amino acid residues that interact with the ligand, stabilizing the complex. unica.it

The docking studies revealed that these hydrazone derivatives fit into the catalytic pocket of MARK4, forming key interactions that are responsible for their strong binding affinity and inhibitory activity. rsc.org This analysis is fundamental to understanding the SAR at a molecular level, explaining why certain substituents lead to enhanced potency. The interaction with key residues within the receptor's binding site governs the ligand's affinity and ultimately its biological effect. nih.gov

Theoretical Frameworks for SAR Analysis and Predictive Modeling

The development of potent inhibitors based on the this compound scaffold is heavily supported by theoretical and computational methods. In silico screening and molecular docking are integral parts of the modern drug discovery pipeline for this series. rsc.orgunica.it

By creating a computer model of the target protein, such as MARK4, researchers can virtually screen large libraries of compounds to predict which ones are most likely to bind effectively. researchgate.net This approach was used in the discovery of the hydrazone-based MARK4 inhibitors, where an initial screening of in-house libraries showed that hydrazone compounds had a considerable binding affinity for the kinase. rsc.orgnih.gov

Molecular docking simulations, as used for compounds H4 and H19, further refine this process. rsc.org These models predict the specific orientation and conformation of the ligand within the receptor's binding site, calculating a binding energy score that correlates with inhibitory potential. This allows for the prioritization of candidates for synthesis and biological testing, saving time and resources. Furthermore, these theoretical models provide a framework for understanding the SAR, enabling the rational design of next-generation derivatives with improved affinity and selectivity.

Computational Approaches to Ligand-Target Interactions and Binding Site Analysis

Computational methods are pivotal in elucidating the interactions between small molecules and their biological targets at an atomic level. Techniques such as molecular docking and molecular dynamics simulations provide insights into the binding modes, affinities, and the key residues involved in the stabilization of ligand-protein complexes. These in silico approaches are instrumental in understanding the structure-activity relationships (SAR) and guiding the rational design of more potent and selective derivatives.

For derivatives of this compound, computational studies have been particularly insightful. A notable example involves the investigation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as potential inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a Ser/Thr kinase implicated in cancer and neurodegenerative diseases. nih.govrsc.org

Molecular docking analyses were conducted to explore the binding patterns of these derivatives within the active site of MARK4. nih.gov The studies identified key amino acid residues and the nature of the interactions that govern the binding of these ligands. The binding cavity of MARK4 is engaged by these compounds, with specific interactions contributing to their inhibitory activity. nih.gov

Two particularly potent hydrazone derivatives, designated as H4 and H19, were scrutinized to understand their binding mechanism. nih.govrsc.org The analysis revealed that these molecules interact with a host of residues in the MARK4 binding pocket, including Ile62, Gly65, Asn66, Phe67, Ala68, Val70, Lys85, Ser96, Tyr134, Ala135, Gly138, Leu185, Ala195, Asp196, and Gly198. nih.gov

A critical pharmacophore, the dimethylamino ethoxy moiety, demonstrated distinct orientations and interactions for the different derivatives. In the case of compound H4, this group forms carbon-hydrogen bonds with Ile62 and Ala135. nih.gov For compound H19, this same moiety is oriented towards the outer region of the binding cavity. nih.gov

Furthermore, the hydrazone linkage, a key structural feature of these derivatives, plays a significant role in anchoring the ligands within the active site. For compound H4, the hydrazone linkage establishes two hydrogen bonds with Lys85 and another with Asp196. nih.gov In contrast, the hydrazone moiety of compound H19 forms a single hydrogen bond with Ile62. nih.gov These specific interactions underscore the importance of subtle structural modifications in determining the binding mode and potency of inhibitors.

The detailed interactions for the most potent derivatives, H4 and H19, are summarized in the table below.

CompoundInteracting MoietyTarget Residue(s)Interaction Type
H4Dimethylamino ethoxyIle62, Ala135Carbon-Hydrogen Bond
Hydrazone LinkageLys85, Asp196Hydrogen Bond
H19Dimethylamino ethoxyOuter face of binding cavity-
Hydrazone LinkageIle62Hydrogen Bond

These computational findings provide a structural basis for the observed inhibitory activity of these derivatives against MARK4 and offer a roadmap for the future design of novel inhibitors with improved affinity and selectivity. nih.gov

Advanced Spectroscopic Characterization and Analytical Method Development for 4 2 Dimethylamino Ethoxy Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-[2-(Dimethylamino)ethoxy]benzonitrile. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus.

The ¹H NMR spectrum confirms the presence of all protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets. The protons of the ethoxy linker (-O-CH₂-CH₂-N-) exhibit characteristic triplet signals, while the six protons of the two methyl groups on the nitrogen atom produce a sharp singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Data is predicted based on standard chemical shift values and analysis of similar structures. Solvent: CDCl₃.

¹H NMR AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic ProtonsCH (ortho to -CN)~7.6Doublet
Aromatic ProtonsCH (ortho to -O)~6.9Doublet
Ethoxy Protons-O-CH₂-~4.1Triplet
Ethoxy Protons-CH₂-N-~2.7Triplet
Dimethyl Protons-N(CH₃)₂~2.3Singlet
¹³C NMR Assignment Predicted Chemical Shift (δ, ppm)
Nitrile Carbon-C≡N~119
Aromatic CarbonC-CN~104
Aromatic CarbonsCH (aromatic)~134, ~115
Aromatic CarbonC-O~162
Ethoxy Carbon-O-CH₂-~66
Ethoxy Carbon-CH₂-N-~58
Dimethyl Carbons-N(CH₃)₂~46

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the fragmentation patterns of this compound, further corroborating its molecular structure. The compound has a molecular formula of C₁₁H₁₄N₂O and a molecular weight of approximately 190.24 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can determine the monoisotopic mass with high precision, which is calculated to be 190.110613074 Da. nih.gov

Electron ionization (EI) or electrospray ionization (ESI) techniques are used to generate ions for analysis. Under ESI-MS, the compound is readily detected as protonated or other adducted species. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the ether bond and the bond between the ethyl chain and the nitrogen atom. A characteristic and often dominant fragment corresponds to the dimethylaminoethyl cation, [CH₂CH₂N(CH₃)₂]⁺, at m/z 72. Another significant fragmentation would be the cleavage of the C-O bond, leading to other characteristic ions.

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₁H₁₄N₂O nih.gov
Average Molecular Weight190.24 g/mol nih.gov
Monoisotopic Mass190.110613 Da uni.lu
Predicted [M+H]⁺191.11789 m/z uni.lu
Predicted [M+Na]⁺213.09983 m/z uni.lu
Predicted [M+K]⁺229.07377 m/z uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and characterize the electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of the key functional groups within this compound. A sharp, intense absorption band characteristic of the nitrile group (C≡N) stretch is expected around 2220-2230 cm⁻¹. The aromatic ring shows C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds of the ethoxy and methyl groups will show stretching absorptions in the 2850-3000 cm⁻¹ range. Furthermore, the C-O-C stretch of the ether linkage and the C-N stretch of the tertiary amine will produce characteristic bands in the fingerprint region (typically 1250-1050 cm⁻¹). publish.csiro.au

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Nitrile (-C≡N)Stretch~2225
Aromatic C-HStretch>3000
Aliphatic C-HStretch2850-3000
Aromatic C=CStretch1450-1600
Aryl Ether (C-O)Stretch~1250
Tertiary Amine (C-N)Stretch~1150

Ultraviolet-Visible (UV-Vis) Spectroscopy: As an aromatic compound, this compound exhibits characteristic absorption bands in the UV region of the electromagnetic spectrum. researchgate.net These absorptions are due to π → π* electronic transitions within the benzene ring. The presence of the electron-donating dimethylaminoethoxy group and the electron-withdrawing nitrile group on the benzene ring influences the position and intensity of these absorption maxima (λmax). UV-Vis spectroscopy is a simple and effective technique for the quantitative analysis of this compound in solution. eurekaselect.com

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for determining the purity and performing quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the predominant method for analyzing this compound. mdpi.com In this technique, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. Detection is typically achieved using a UV detector set at one of the compound's absorption maxima. This method is highly effective for separating the target compound from synthesis precursors, by-products, and degradation products. Commercial suppliers frequently use HPLC to certify the purity of this compound, often specifying a purity of greater than 95%. lgcstandards.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, typically using a capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, making it a powerful tool for identifying and quantifying the compound and any volatile impurities. rsc.org

Development of Standardized Analytical Procedures for Research and Quality Control Applications

The development of standardized analytical procedures is critical for ensuring consistent and reliable results in both research and quality control (QC) settings. For this compound, this is particularly important due to its role as a key intermediate and a known impurity in the synthesis of the pharmaceutical drug Itopride. smolecule.comchemicalbook.com

Standardized methods are crucial for:

Raw Material Testing: Ensuring the identity and purity of starting materials and intermediates used in synthetic processes.

In-Process Control: Monitoring the progress of a chemical reaction to optimize yield and minimize impurity formation.

Final Product Release: Quantifying the compound when it is an impurity in a final active pharmaceutical ingredient (API), such as Itopride, to ensure it is below the limits specified by regulatory bodies.

The development process involves method validation according to guidelines from bodies like the International Conference on Harmonisation (ICH). Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). semanticscholar.org Reference standards of this compound are used in these validated assays for accurate identification and quantification. veeprho.com The availability of a well-characterized reference standard is essential for analytical method development, validation, and routine QC testing in the pharmaceutical industry. veeprho.com

Computational Chemistry and in Silico Modeling of 4 2 Dimethylamino Ethoxy Benzonitrile

Quantum Chemical Calculations: Electronic Structure, Reactivity Pathways, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-[2-(Dimethylamino)ethoxy]benzonitrile at the electronic level. Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are frequently employed to elucidate the electronic structure, which in turn governs the molecule's reactivity and spectroscopic characteristics. ijstr.org

The electronic nature of this compound is significantly influenced by its constituent functional groups. The dimethylamino group acts as a potent electron-donating group through both inductive and resonance effects, while the nitrile group is a strong electron-withdrawing substituent. smolecule.com This push-pull electronic arrangement leads to a polarized molecule with a notable dipole moment and complex photophysical properties, analogous to the well-studied compound 4-(N,N-dimethylamino)benzonitrile (DMABN). ijstr.orgnih.gov

Computational studies on DMABN, a close structural analog, have revealed the existence of multiple excited states, including a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. nih.govdiva-portal.org The LE state is characterized by a near-planar geometry, while the TICT state involves the rotation of the dimethylamino group, leading to significant charge separation. nih.gov These calculations, often performed using methods like the second-order approximate coupled cluster singles and doubles (CC2) or the second-order algebraic diagrammatic construction (ADC(2)), are crucial for interpreting phenomena like dual fluorescence, where emission occurs from both the LE and TICT states in polar solvents. nih.govdiva-portal.orgsemanticscholar.org

The reactivity of the molecule can be predicted by analyzing calculated electronic descriptors. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates the most probable sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Spectroscopic properties can also be accurately predicted. TD-DFT calculations can simulate UV-Visible absorption spectra by determining excitation energies and oscillator strengths. ijstr.orgaau.edu.et For instance, theoretical absorption bands for DMABN have been predicted at 618.05 nm in water, which corresponds to π to π* transitions involving charge transfer from the methyl group to the benzene (B151609) ring. ijstr.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. ijstr.org

Table 1: Predicted Spectroscopic Data for 4-(Dimethylamino)benzonitrile (B74231) (Analog) This table presents theoretical data for the closely related analog, DMABN, to illustrate the predictive power of quantum chemical calculations.

Parameter Computational Method Predicted Value Experimental Value
UV-Vis λmax (in water) TD-DFT (B3LYP/6-31+G(d,p))618.05 nm (f=0.0885)615 nm
¹H NMR (Aromatic Protons) DFT (B3LYP/6-31+G(d,p))6.57 - 7.51 ppmCorrelates well with experimental
¹³C NMR (Aromatic Carbons) DFT (B3LYP/6-31+G(d,p))~125 - 145 ppm~100 - 150 ppm

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions (focused on derivatives and related compounds)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand and a protein at the atomic level. nih.govphyschemres.org While this compound itself is primarily an intermediate, its derivatives have been explored for their potential biological activity, making these in silico techniques highly relevant. nih.govchemicalbook.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. unar.ac.id This method uses scoring functions to estimate the binding affinity, which is crucial for identifying potential drug candidates. unar.ac.id For example, a study on hydrazone derivatives of a similar scaffold, 4-(2-(dimethylamino)ethoxy)benzohydrazide, used molecular docking to investigate their binding to Microtubule Affinity Regulating Kinase 4 (MARK4), a potential drug target for cancer and other diseases. nih.gov The results showed that the dimethylamino ethoxy moiety plays a key role in the binding interactions within the active site of the kinase. nih.gov These studies typically involve preparing the protein crystal structure (e.g., from the Protein Data Bank) and generating a grid box around the active site for the docking calculations. nih.gov

Following docking, Molecular Dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. stanford.eduresearchgate.net This allows for the assessment of the stability of the docked pose, the flexibility of the protein and ligand, and the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. physchemres.org Simulations can reveal how the complex behaves in a more realistic environment, often including explicit solvent molecules, and can be used to calculate binding free energies, providing a more rigorous prediction of binding affinity. nih.gov

Table 2: Key Interactions Identified from Molecular Docking of a Related Hydrazone Derivative with MARK4 nih.gov

Interacting Moiety of Ligand Type of Interaction Interacting Residues in MARK4
Hydrazone LinkageHydrogen BondsLys85, Asp196, Ile62
Dimethylamino Ethoxy MoietyGeneral BindingIle62, Gly65, Asn66, Phe67, Ala68, Val70, etc.

Prediction of Reaction Mechanisms and Mechanistic Intermediates

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that are often fleeting and difficult to detect experimentally. For the synthesis of this compound, which typically involves an etherification reaction, computational modeling can elucidate the reaction pathway. smolecule.com

DFT calculations, using functionals like B3LYP with basis sets such as 6-31G(d), have been employed to locate the transition state structures for the etherification process. smolecule.com By calculating the potential energy surface, researchers can map the energy changes as the reactants are converted into products. The highest point on this pathway corresponds to the transition state, and its energy determines the activation energy of the reaction.

Kinetic analysis combined with these computational studies has identified the surface reaction between the alkoxide nucleophile (formed from 4-hydroxybenzonitrile) and the alkyl halide substrate (2-(dimethylamino)ethyl chloride) as the rate-determining step in the etherification, with a calculated activation energy barrier of approximately 18.7 kcal/mol. smolecule.com

Furthermore, these models can identify and characterize the structure and stability of mechanistic intermediates. For instance, in related reactions involving benzonitrile (B105546) derivatives, computational methods have been used to study the formation of zwitterionic intermediates. orgsyn.org Understanding the entire reaction coordinate, including all intermediates and transition states, is crucial for optimizing reaction conditions to improve yield and minimize byproducts.

Virtual Screening and De Novo Design of Novel Compounds Based on the this compound Scaffold

The core structure of this compound serves as a valuable scaffold for the discovery and design of new biologically active molecules through virtual screening and de novo design. mdpi.com

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govbiorxiv.org The this compound scaffold can be used as a query in similarity-based virtual screening. Here, computational methods like 2D fingerprint similarity or 3D shape similarity are used to find molecules in vast databases (which can contain billions of compounds) that are structurally similar to the query scaffold. nih.gov Alternatively, in structure-based virtual screening, compounds from these libraries are docked into the active site of a target protein, and those with the best predicted binding affinity are selected for further investigation. researchgate.net This scaffold-focused approach can efficiently identify novel compounds with potentially similar biological activities. nih.gov

De Novo Design is a more creative computational approach where novel molecular structures are built from scratch, either atom-by-atom or fragment-by-fragment, within the constraints of a receptor's binding site. mdpi.comnih.govresearchgate.net The this compound structure can be used as a template or starting point. nih.gov De novo design algorithms can suggest modifications to the scaffold or link new fragments to it to optimize interactions with a target protein. rsc.org For example, an algorithm could explore different substituents on the benzene ring or modifications to the dimethylaminoethoxy side chain to improve binding affinity, selectivity, or pharmacokinetic properties. This approach has the potential to generate truly novel chemotypes that may not exist in current compound libraries. nih.gov

Both virtual screening and de novo design, based on scaffolds like this compound, accelerate the early stages of drug discovery by prioritizing the synthesis and testing of the most promising compounds, thereby saving significant time and resources. nih.govrsc.org

Future Prospects and Emerging Research Directions

Development of Novel Synthetic Applications Beyond Pharmaceutical Intermediates

The chemical reactivity of 4-[2-(Dimethylamino)ethoxy]benzonitrile is endowed by its distinct functional groups: the nitrile, the tertiary amine, and the aromatic ether linkage. cymitquimica.com These features make it a valuable building block for a wide array of organic compounds, extending its utility far beyond its current application.

The nitrile moiety (–CN) is a particularly versatile functional group in organic synthesis. It can be transformed into various other groups, including amines, carboxylic acids, amides, and ketones, making it a gateway to diverse molecular architectures. google.com Benzonitrile (B105546) and its derivatives are utilized in the manufacturing of dyes, rubber chemicals, and agrochemicals. medcraveonline.comatamanchemicals.com Future research could focus on leveraging the nitrile group of this compound to synthesize novel heterocyclic compounds or complex natural product analogues.

Furthermore, the dimethylamino group offers a site for quaternization to form ammonium (B1175870) salts, potentially modifying the compound's solubility and creating new applications as phase-transfer catalysts or ionic liquids. The ether linkage, while generally stable, could be targeted in specific synthetic strategies. This multifunctional nature allows for a modular approach to synthesis, where each part of the molecule can be independently or sequentially modified to build complex target structures.

Table 1: Potential Synthetic Transformations and Applications

Functional GroupPotential ReactionsResulting Compounds/Applications
Nitrile (-CN) Reduction, Hydrolysis, CycloadditionPrimary amines, Carboxylic acids, Amides, Tetrazoles, Thiazoles
Tertiary Amine (-N(CH₃)₂) Quaternization, OxidationQuaternary ammonium salts (e.g., catalysts), N-oxides
Aromatic Ring Electrophilic SubstitutionSubstituted benzonitrile derivatives for materials or biological screening

Deeper Exploration of its Photophysical Properties and Potential Applications

Compounds with donor-acceptor (D-A) structures, like this compound, are known to exhibit interesting photophysical properties such as intramolecular charge transfer (ICT). chemicalbook.com Upon photoexcitation, an electron can move from the electron-donating dimethylaminoethoxy group to the electron-accepting benzonitrile group. This phenomenon often results in dual fluorescence and solvatochromism, where the emission properties are highly sensitive to the polarity of the solvent.

Research on the closely related compound 4-(dimethylamino)benzonitrile (B74231) (DMABN) has extensively documented these ICT processes. chemicalbook.comnih.gov For this compound, studies have noted its involvement in photoinduced oxidation processes. smolecule.com A deeper investigation into its fluorescence quantum yields, lifetimes, and solvatochromic shifts could uncover its potential for use in various applications.

Potential applications stemming from these properties include:

Fluorescent Probes: Its sensitivity to the local environment could be harnessed to create probes for sensing microenvironmental changes, such as polarity or viscosity, in chemical or biological systems.

Organic Electronics: The D-A structure is a fundamental design principle for materials used in organic light-emitting diodes (OLEDs) and organic solar cells. ontosight.aibohrium.com

Further research should involve systematic photophysical characterization in a range of solvents and in solid-state matrices to fully map its behavior and identify the most promising application areas. nih.gov

Advanced Material Science Applications of Benzonitrile Derivatives

The field of materials science is increasingly focused on designing organic molecules with specific, tunable functions. Benzonitrile derivatives are promising candidates for creating advanced materials due to their electronic properties and synthetic versatility. ontosight.aiontosight.ai

The incorporation of this compound as a monomer or a dopant in polymers could lead to new materials with tailored optical and electronic properties. For example, polymers containing this moiety could be developed for applications in:

Organic Light-Emitting Diodes (OLEDs): Research into donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds has shown their potential for thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs. bohrium.com The electronic structure of this compound makes it a suitable building block for designing new TADF emitters.

Non-linear Optics: Molecules with significant charge transfer characteristics often exhibit large non-linear optical responses, making them useful for applications in photonics and optical data storage.

Stimuli-Responsive Materials: The conformation and electronic properties of the dimethylaminoethoxy side chain could potentially be altered by external stimuli like pH or temperature, leading to "smart" materials with switchable properties. bohrium.com

Table 2: Emerging Material Science Applications for Benzonitrile Derivatives

Application AreaRelevant PropertyPotential Role of this compound
Organic Electronics (OLEDs, Solar Cells) Donor-Acceptor Structure, TADFBuilding block for emissive or charge-transport materials. ontosight.aibohrium.com
Dyes and Pigments Conjugated π-systemChromophore for creating novel colorants. ontosight.ai
Sensing Materials Environmental Sensitivity (Solvatochromism)Active component in chemical sensors or environmental probes.

Interdisciplinary Research Collaborations and Translational Impact in Chemical Biology and Medicine

While this compound itself is primarily an intermediate, its core structure represents a valuable scaffold for medicinal chemistry and chemical biology. The benzonitrile fragment is present in numerous approved drugs, highlighting its importance as a pharmacophore. nih.gov

Future research could leverage this scaffold to develop new classes of bioactive molecules. This would necessitate collaborations between synthetic chemists, computational chemists, pharmacologists, and biologists.

Drug Discovery: Derivatives could be synthesized and screened for activity against a wide range of biological targets. The existing knowledge of its role as an impurity in Itopride provides a starting point for understanding its metabolic fate and potential interactions. chemicalbook.com

Bioimaging: By optimizing its fluorescent properties, the molecule could be transformed into a probe for imaging specific cellular components or processes. For instance, similar to how 2,1,3-benzothiadiazole (B189464) (BTD) derivatives are used to stain lipid droplets in cancer cells, derivatives of this benzonitrile could be developed for targeted bioimaging. nih.gov

Structural Biology: The ability of benzonitrile derivatives to form specific "key-lock" complexes with host molecules is being explored as a method to aid in the structural determination of complex drug molecules. nih.gov This highlights a potential application in fundamental biochemical research.

The translational impact of such interdisciplinary work could be significant, potentially leading to the development of new diagnostic tools and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[2-(dimethylamino)ethoxy]benzonitrile, and how can reaction purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) under reflux in polar aprotic solvents like DMF or acetonitrile . Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Reaction monitoring via TLC or HPLC is critical to optimize purity. Note that Sigma-Aldrich and other suppliers often provide precursor chemicals but do not validate purity, necessitating in-house analytical confirmation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂ protons) and ethoxy linkage (δ ~3.6–4.3 ppm for OCH₂CH₂N) .
  • FT-IR : Look for nitrile stretch (~2220–2240 cm⁻¹) and ether C-O-C (~1100–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₁H₁₃N₂O: 205.0976) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/n space group, β ≈ 93.6°) .

Q. How does solvent polarity affect the compound’s fluorescence properties?

  • Methodological Answer : Solvent-dependent fluorescence arises from twisted intramolecular charge-transfer (TICT) states. In polar solvents (e.g., DMSO), emission bands redshift due to stabilization of excited states. Use fluorescence spectroscopy with λₑₓ ≈ 300–350 nm and compare quantum yields (Φ) in solvents of varying polarity (e.g., hexane vs. ethanol). Steric hindrance from the dimethylamino group may reduce Φ in viscous media .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., split signals for dimethylamino protons) be resolved?

  • Methodological Answer : Split signals may arise from restricted rotation of the dimethylamino group or hydrogen bonding. Variable-temperature NMR (e.g., 25–80°C) can assess rotational barriers. For example, coalescence temperatures >60°C suggest significant steric hindrance . Computational modeling (DFT) of rotational energy barriers (ΔG‡) can complement experimental data .

Q. What strategies optimize crystal growth for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from a 1:1 ethanol/water mixture yields monoclinic crystals suitable for X-ray analysis. Hydrogen bonding between the nitrile and ethoxy groups stabilizes the lattice. Use SHELX-97 for structure refinement, and validate against reported parameters (e.g., a = 6.2009 Å, b = 7.9706 Å, c = 27.9619 Å) .

Q. How do computational methods (DFT/MD) predict solubility and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute electrostatic potential maps, highlighting nucleophilic (nitrile) and electrophilic (ethoxy) sites .
  • Molecular Dynamics (MD) : Simulate solvation free energy (ΔGₛₒₗᵥ) in water/DMF to predict solubility trends. High ΔGₛₒₗᵥ (>25 kJ/mol) indicates poor aqueous solubility .

Q. What experimental controls mitigate degradation during storage?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the dimethylamino group. Monitor stability via periodic HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water). Degradation products (e.g., hydrolyzed nitrile to amide) appear as new retention peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.